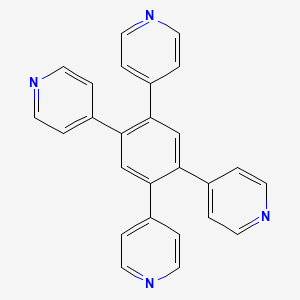

1,2,4,5-Tetra(pyridin-4-yl)benzene

描述

Significance of Poly(pyridyl)arene Ligands in Advanced Materials Science

Poly(pyridyl)arene ligands, a class of compounds to which 1,2,4,5-Tetra(pyridin-4-yl)benzene belongs, are of paramount importance in the field of advanced materials science. These ligands are characterized by multiple pyridyl groups attached to a central aromatic core. The nitrogen atoms within the pyridyl rings act as effective coordination sites for metal ions, making these ligands exceptional building blocks for a wide array of materials.

The ability to incorporate two or more aromatic nitrogen-containing heterocycles into a single molecule has led to the development of numerous chelating and bridging ligands. researchgate.net This versatility is extensively utilized in medicinal inorganic chemistry, where the modulation of a ligand's core structure can alter the physicochemical, photochemical, and biological properties of metal complexes. nih.gov

A key application of poly(pyridyl)arene ligands is in the construction of:

Metal-Organic Frameworks (MOFs): These are crystalline materials in which metal ions or clusters are connected by organic linkers. Poly(pyridyl) ligands are highly valued for their ability to form robust and porous frameworks with potential applications in gas storage, separation, and catalysis.

Coordination Polymers: These are extended structures formed by the self-assembly of metal ions and multitopic organic ligands. researchgate.net Bridging poly(pyridyl) ligands are instrumental in creating multinuclear metallosupramolecular assemblies with desirable structures and properties. researchgate.net

Heterometallic Complexes: Ligands containing multiple, distinct coordination sites (like linked bipyridine and dipicolylamine) can selectively bind different metals, enabling the synthesis of complex heterometallic structures. nih.gov

The strategic design of these ligands, including the use of di(pyridyl) ligands with central five-membered rings, can influence the ability of flanking aryl substituents to interact with incoming substrates, which is relevant for applications in bond activation and olefin polymerization. rsc.org

Overview of Research Domains for this compound

The specific molecular structure of this compound, with its four pyridyl rings pointing in different directions, makes it a molecule of great interest in several specialized research areas. acs.org Unlike its analogue, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, which is widely used as a linker for creating porous metal-organic frameworks nih.govrsc.org, research on this compound has primarily focused on supramolecular chemistry and crystal engineering.

The primary research domains for this compound include:

Co-crystallization and Halogen Bonding: this compound is considered a potent tetratopic halogen-bond (X-bond) acceptor because of the four Lewis basic lone pairs on its nitrogen atoms. acs.org Researchers have successfully co-crystallized it with halogen-bond donors like 1,2-diiodo-tetrafluoro-benzene and 1,4-diiodo-tetrafluoro-benzene. acs.org These studies allow for the direct observation of structural competition between π-π stacking interactions and halogen bonds, revealing that strong C-I···N halogen bonds can successfully compete with other intermolecular forces. acs.org

Formation of Supramolecular Assemblies: By carefully matching the geometry of the pyridyl nitrogen atoms with appropriate halogen-bond donors, one-dimensional halogen-bonded supramolecular assemblies can be generated. acs.org This demonstrates the utility of this compound as a highly directional node for the rational design of extended solid-state structures.

Interactive Table: Research Applications of this compound

| Research Area | Interacting Molecules | Resulting Structure/Phenomenon | Reference |

|---|---|---|---|

| Crystal Engineering | 1,3-Diiodotetrafluorobenzene | Co-crystals | acs.org |

| Supramolecular Chemistry | 1,2-diiodo-tetrafluoro-benzene | 1D Halogen-bonded assembly | acs.org |

| Supramolecular Chemistry | 1,4-diiodo-tetrafluoro-benzene | 1D Halogen-bonded assembly | acs.org |

Fundamental Role of Nitrogen-Containing Heterocycles in Supramolecular and Coordination Chemistry

Nitrogen-containing heterocycles are foundational to the fields of supramolecular and coordination chemistry. Their structural and functional diversity makes them indispensable components in the design of complex chemical systems. nih.gov These compounds, which include motifs like pyridine (B92270), pyrazole, and imidazole, are among the most important classes of ligands in coordination chemistry. researchgate.netsigmaaldrich.com

The fundamental role of these heterocycles stems from several key properties:

Ligand Functionality: The nitrogen atom in a heterocycle possesses a lone pair of electrons, making it an excellent σ-donor for coordinating to metal centers. rsc.org In aromatic heterocycles like pyridine, the ring system can also engage in π-backbonding, adding to the versatility of the metal-ligand interaction. rsc.org This ability to bind metal centers is crucial for creating coordination polymers and metallosupramolecular assemblies. researchgate.net

Supramolecular Interactions: Beyond metal coordination, the nitrogen atom is a key player in forming non-covalent bonds, most notably hydrogen bonds. These interactions are fundamental to the self-assembly processes that create intricate supramolecular structures.

Diverse Applications: The versatility of nitrogen heterocycles has led to their use in a vast range of applications, including drug development, catalysis, and energy storage. nih.govrsc.org For example, their ability to facilitate chemical reactions makes them useful as catalysts, while their structural motifs are found in countless natural products and pharmaceuticals. nih.govrsc.orgossila.com

Structure

3D Structure

属性

IUPAC Name |

4-(2,4,5-tripyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNALFCQVQALKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570683 | |

| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170165-81-8 | |

| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 1,2,4,5 Tetra Pyridin 4 Yl Benzene

Ligand Characteristics and Coordination Behavior

The unique structural arrangement of 1,2,4,5-Tetra(pyridin-4-yl)benzene (also referred to as 4-tpb, tepb, or 1,2,4,5-p4b in literature) dictates its function as a highly versatile building block in coordination chemistry.

This compound is a potentially tetratopic ligand, meaning it possesses four distinct sites capable of coordinating to metal centers. These sites are the nitrogen atoms located on the four pyridyl rings attached to the central benzene (B151609) core. The molecule often adopts an "X" shaped configuration, where the pyridyl rings are positioned on opposite sides of the central benzene ring, allowing the coordination vectors to point in four different directions. acs.org This geometry makes it an ideal candidate for forming extended, multi-dimensional coordination polymers and metal-organic frameworks (MOFs). acs.org

The key to the coordinating ability of this compound lies in the fundamental chemistry of its pyridyl substituents. Each of the four nitrogen atoms within the pyridyl rings possesses a lone pair of electrons. These electron pairs can be donated to an electron-deficient metal ion, a characteristic behavior of a Lewis base. This interaction forms a coordinate covalent bond, linking the organic ligand to the metal center. The presence of four such Lewis basic sites allows the ligand to act as a multitopic linker, connecting multiple metal ions to build robust and predictable structural motifs. acs.org

Formation of Discrete Metal Complexes and Coordination Spheres

The interaction of this compound with various transition metal ions leads to the self-assembly of sophisticated and structurally diverse coordination architectures.

The tetratopic nature of this compound has been exploited to create coordination polymers with a range of transition metals, each exhibiting unique properties and structures.

Silver(I): A porous cationic coordination polymer with the formula Ag(1,2,4,5-p4b) has been synthesized. nih.gov In this structure, the Ag(I) ions are coordinated by the pyridyl nitrogen atoms of the ligand. This material, named TJNU-302, demonstrates remarkable efficacy in anion exchange, showing a high sorption capacity and outstanding selectivity for perrhenate (B82622) ions. nih.gov The framework also acts as a crystalline turn-off fluorescence sensor for perrhenate. nih.gov

Iron(II): A two-dimensional (2D) porous coordination polymer, [Fe(4-tpb)(NCBH₃)₂], has been successfully synthesized. rsc.orgresearchgate.net In this complex, the Fe(II) centers are coordinated by the tetrapyridyl ligand. This material is notable for its gradual and incomplete spin crossover (SCO) behavior, a phenomenon where the spin state of the metal ion changes in response to external stimuli like temperature. rsc.orgresearchgate.net

Zinc(II): The ligand has been used to construct a family of hybrid ultramicroporous materials (HUMs) with Zn(II) metal centers, such as [Zn(tepb)SiF₆] and [Zn(tepb)TaF₇]. acs.org In these materials, the zinc ions are linked by the tetra(4-pyridyl)benzene ligands to form robust frameworks. These materials exhibit high gas sorption selectivity, for instance, showing a high capacity for acetylene (B1199291) capture. acs.org

| Metal Ion | Complex Formula | Structural-Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Ag(I) | Ag(1,2,4,5-p4b) | Porous Coordination Polymer | High sorption capacity and selectivity for perrhenate (ReO₄⁻). nih.gov | nih.gov |

| Fe(II) | [Fe(4-tpb)(NCBH₃)₂] | 2D Porous Coordination Polymer | Exhibits gradual and incomplete spin crossover (SCO) behavior. rsc.orgresearchgate.net | rsc.orgresearchgate.netresearchgate.net |

| Zn(II) | [Zn(tepb)MF₆] (M = Si, Ta, etc.) | Hybrid Ultramicroporous Material (HUM) | Offers high selectivity for gas separations, such as C₂H₂/CO₂. acs.org | acs.org |

The combination of the rigid, symmetric this compound ligand with different metal ions and ancillary ligands gives rise to a variety of network topologies.

For example, the reaction with Fe(II) and cyanoborohydride results in a two-dimensional (2D) framework with a square lattice (sql) topology. rsc.org In contrast, when combined with Zn(II) and hexafluorosilicate (B96646) (SiF₆²⁻) or heptafluorotantalate (TaF₇²⁻) pillars, the ligand forms three-dimensional (3D) hybrid ultramicroporous materials that adopt the fluorite (or fsc) topology. acs.org This illustrates how the final dimensionality and structure of the coordination polymer can be tuned by the choice of the metal center and the inorganic co-ligands, which bridge the layers formed by the primary tetrapyridyl ligand.

Supramolecular Assembly and Non Covalent Interactions

Halogen Bonding Interactions in Co-Crystals of 1,2,4,5-Tetra(pyridin-4-yl)benzene

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic site, such as the nitrogen atom of a pyridine (B92270) ring. This interaction has been extensively utilized to engineer the co-crystallization of this compound with various halogenated compounds.

The co-crystallization of this compound with halogenated derivatives, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), has been a subject of significant research. chemicalbook.comnih.gov These studies have demonstrated that the nitrogen atoms of the pyridyl groups in this compound can act as potent halogen bond acceptors, interacting with the iodine atoms of 1,4-DITFB, which serve as halogen bond donors. chemicalbook.comnih.gov The result of this interaction is the formation of well-defined co-crystals with specific stoichiometries and arrangements. For instance, co-crystallization of this compound with 1,4-DITFB can lead to the formation of discrete trimeric adducts where only one of the pyridyl groups is engaged in a halogen bond. nih.gov

The strength and directionality of halogen bonds are reflected in their geometrical parameters, which can be precisely determined through single-crystal X-ray diffraction analysis. The key parameters include the distance between the iodine and nitrogen atoms (I···N distance) and the angle of the C-I···N bond. A shorter I···N distance than the sum of the van der Waals radii of iodine and nitrogen, along with a C-I···N angle close to 180°, are indicative of a strong halogen bond. researchgate.net In co-crystals of this compound and its derivatives with diiodotetrafluorobenzene, the C–I···N halogen bonds are a primary driving force for self-assembly. oup.com The observed I···N distances are often significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. For example, in some systems, these distances can be around 2.7 to 2.9 Å. nih.gov

| Interaction | Donor | Acceptor | I···N Distance (Å) | C-I···N Angle (°) | Reference |

| Halogen Bond | 1,4-Diiodotetrafluorobenzene | This compound | ~2.7 - 2.9 | ~170 - 180 | nih.gov |

| Halogen Bond | 1,3-Diiodoperchlorobenzene | rtct-Tetrakis(pyridin-4-yl)cyclobutane | 2.757(4) / 2.909(4) | 176.58(15) / 172.73(16) | nih.gov |

This table presents typical ranges and specific examples of geometrical parameters for C-I···N halogen bonds observed in co-crystals involving pyridyl-containing compounds and halogen bond donors.

The choice of solvent can play a crucial role in the formation and outcome of co-crystallization experiments. nih.gov The polarity of the solvent can influence the solubility of the components and modulate the strength of non-covalent interactions. While specific studies on the systematic variation of solvent polarity for the co-crystallization of this compound are not extensively detailed in the provided results, general principles of crystal engineering suggest that solvents can compete for interaction sites on the assembling molecules. nih.gov For instance, polar solvents might interfere with the formation of weaker non-covalent interactions, while non-polar solvents are often preferred to promote the self-assembly driven by specific interactions like halogen bonds. The successful formation of co-crystals is often achieved through slow evaporation from solutions in solvents like dichloromethane (B109758) or by liquid-assisted grinding. nih.govnih.gov

Self-Assembly into Extended Supramolecular Architectures

The directional nature of halogen bonds allows for the programmed self-assembly of this compound into predictable and well-ordered extended supramolecular architectures.

By carefully selecting the halogen bond donor, it is possible to guide the self-assembly of this compound into one-dimensional (1D) chains. chemicalbook.comguidechem.com When a ditopic halogen bond donor like 1,4-diiodotetrafluorobenzene is used, it can bridge two molecules of this compound, leading to the formation of a linear or zigzag chain. chemicalbook.comnih.gov In these assemblies, the repeating unit consists of the halogen bond donor and acceptor molecules linked by C-I···N interactions. chemicalbook.com The specific geometry of the resulting 1D assembly depends on which of the four pyridyl groups of the tecton are involved in the bonding. chemicalbook.com

Porous Materials: Coordination Polymers Cps and Metal Organic Frameworks Mofs

Design and Synthesis of Porous Frameworks Utilizing 1,2,4,5-Tetra(pyridin-4-yl)benzene

The unique geometry and coordination capabilities of this compound make it a compelling candidate for the construction of novel porous materials. Its rigid core and four radially extending pyridyl arms allow for the formation of extended, multidimensional networks with predictable topologies.

This compound (tepb) functions as a tetratopic N-donor organic linker in the assembly of coordination polymers and metal-organic frameworks. acs.org The nitrogen atoms of the pyridyl groups readily coordinate to metal ions, forming stable metal-ligand bonds that extend into one, two, or three-dimensional networks. The rigid and pre-organized nature of the tepb ligand allows for a degree of predictability in the resulting framework architecture.

Two zinc(II)-organic frameworks, formulated as {Zn(TDC)(TPB)0.5·H2O}n and {[Zn2(2,6-NDC)2(TPB)]·MeCN·3H2O}n, have been synthesized using this compound (TPB) in conjunction with auxiliary dicarboxylic acid ligands. researchgate.net These examples highlight the utility of tepb in constructing multi-component MOFs with intricate three-dimensional structures.

The topology of a metal-organic framework, which describes the underlying connectivity of its constituent nodes and linkers, is a critical factor in determining its properties. The geometry of the this compound ligand, with its four pyridyl groups arranged in a plane, predisposes the resulting frameworks to adopt specific network topologies. However, the final topology can be influenced by several factors, including the coordination geometry of the metal ion, the presence of templating agents such as anions, and the use of auxiliary ligands. researchgate.netnih.gov

Framework isomerism, the existence of different framework structures from the same set of building blocks, is a well-documented phenomenon in MOF chemistry. In systems involving this compound, the flexibility of the pyridyl groups to rotate around the C-C bond connecting them to the central benzene (B151609) ring can allow for the formation of different framework isomers. Furthermore, the use of auxiliary ligands with varying geometries can lead to distinct framework topologies. For example, in the two previously mentioned Zn(II)-organic frameworks based on tepb, the different structures were attributed to the distinct bridging angles of the auxiliary dicarboxylic ligands. researchgate.net This demonstrates that the interplay between the primary tetratopic linker and co-ligands can be a powerful tool for achieving topological control and accessing different framework isomers.

Functional Coordination Polymers

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly those of iron(II), where the spin state of the metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, pressure, or light. bohrium.com This transition is accompanied by changes in the magnetic, optical, and structural properties of the material, making SCO compounds promising for applications in sensing, data storage, and display devices. rsc.org

While specific examples of spin crossover in Fe(II)-based coordination polymers utilizing this compound as the primary ligand are not extensively documented in the provided search results, the principles of SCO in Fe(II) coordination polymers are well-established. The ligand field strength around the Fe(II) ion is a critical determinant of whether a complex will exhibit SCO. Ligands with intermediate field strengths are most likely to facilitate this phenomenon. Pyridyl-based ligands are commonly employed in the construction of SCO-active Fe(II) coordination polymers. acs.orgrsc.org

The rigid and tetratopic nature of this compound could potentially be used to construct three-dimensional Fe(II) frameworks with interesting SCO properties. The connectivity of the ligand could lead to strong cooperative interactions between the Fe(II) centers, which can result in abrupt spin transitions with thermal hysteresis, a key feature for memory applications. The porosity of such frameworks could also allow for the modulation of the SCO behavior through the inclusion of guest molecules.

| Complex | Transition Temperature (T1/2) | Hysteresis Width (K) | Reference |

|---|---|---|---|

| [Fe(tpe)2dca]ClO4·5CHCl3·3CH3OH | ~155 K | Not specified | rsc.org |

| [FeII(TPE)(NCBH3)2]·solv | Not specified | 7 K | rsc.org |

| [FeII(TPE)(NCSe)2]·solv | Not specified | 4 K | rsc.org |

| [FeII(TPE)(NCS)2]·solv | Not specified | 0 K | rsc.org |

The inherent fluorescence of many organic linkers can be harnessed to create luminescent coordination polymers and MOFs. These materials have potential applications in chemical sensing, bio-imaging, and solid-state lighting. The photoluminescent properties of such materials can be influenced by the nature of the organic linker, the metal ion, and the host-guest interactions within the framework.

Coordination polymers based on this compound have demonstrated promising photoluminescent properties. For instance, a Zn(II)-organic framework constructed from this compound and 2,5-thiophenedicarboxylic acid exhibits luminescence and has been shown to be an effective sensor for the detection of 2,4,6-trinitrophenol (TNP) with high sensitivity and selectivity. researchgate.net The luminescence quenching mechanism is often attributed to energy transfer from the excited state of the framework to the analyte. The porous nature of these materials can facilitate the diffusion of analytes to the active sites, enhancing the sensing performance.

The emission wavelength and intensity of these materials can be tuned by modifying the organic linker or the metal center. The incorporation of different functional groups onto the benzene core of the tepb ligand or the use of different metal ions could lead to a range of luminescent materials with tailored properties.

Metal-Organic Frameworks and Hybrid Ultramicroporous Materials (HUMs)

Metal-organic frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. mdpi.comliverpool.ac.uk Hybrid Ultramicroporous Materials (HUMs) are a specific type of MOF with pore diameters of less than 7 Å. These materials are of particular interest for gas separation applications due to their ability to discriminate between molecules based on size and shape.

This compound has proven to be a suitable building block for the construction of HUMs. A family of six HUMs based on Zn metal centers and the tepb ligand has been reported. acs.org These materials, with the general formula [Zn(tepb)MF6]·xSolvent (where M = Si, Ti, Ge, Zr, and Ta), exhibit an fsc topology. The modularity of these HUMs allows for the systematic variation of the inorganic pillar (MF6^2-), which in turn influences the pore size and surface chemistry of the material, making them promising candidates for selective gas sorption.

| Material Name | Metal Center | Inorganic Pillar | Reference |

|---|---|---|---|

| SIFSIX-22-Zn | Zn | SiF62- | acs.org |

| TIFSIX-6-Zn | Zn | TiF62- | acs.org |

| SNFSIX-2-Zn | Zn | SnF62- | acs.org |

| GEFSIX-4-Zn | Zn | GeF62- | acs.org |

| ZRFSIX-3-Zn | Zn | ZrF62- | acs.org |

| TAFSEVEN-1-Zn | Zn | TaF72- | acs.org |

Gas Adsorption and Separation Performance (e.g., CO2, C2H2, C2H4, C2H6)

Frameworks built with this compound have demonstrated significant potential in gas adsorption and separation, targeting key industrial challenges. The specific architecture and chemical environment of the pores can be fine-tuned to achieve selective capture of certain gas molecules over others.

One notable example is a three-dimensional cationic MOF, {[AgTPB]∙SbF6}n, which shows selective adsorption of carbon dioxide (CO2) over methane (B114726) (CH4) frontiersin.org. Another framework, a SIFSIX-type material designated ZJU-280, with the formula [Cu(TPB)SiF6]n, was specifically designed for acetylene (B1199291) (C2H2) separation. This material features rhombic pores and functional surfaces that interact optimally with C2H2 molecules, leading to a high capture capacity researchgate.net.

A systematic study involving a family of six hybrid ultramicroporous materials (HUMs) based on zinc metal centers and the TPB ligand (referred to as tepb in the study) further highlights the ligand's utility. These HUMs, which incorporate various fluorinated inorganic pillars (SiF62–, TiF62–, SnF62–, GeF62–, ZrF62–, and TaF72–), were evaluated for their sorption of CO2, C2H2, ethylene (C2H4), and ethane (C2H6). The common structural features of large voids and narrow pore windows across this series enable high C2H2 uptakes rsc.org. The strategic variation of the inorganic pillar allows for the fine-tuning of adsorption properties, demonstrating a direct link between the pillar choice and the framework's gas separation performance rsc.org.

Selective Gas Uptake and Ideal Adsorbed Solution Theory (IAST) Selectivities

The selective gas uptake capabilities of TPB-based MOFs are a direct result of their engineered porous structures. The precise arrangement of the TPB ligand and metal nodes creates specific binding sites and pore dimensions that favor certain gas molecules.

The water-stable framework ZJU-280, for instance, exhibits remarkable selectivity for acetylene. Under ambient conditions, it demonstrates high C2H2/CO2 selectivity (a factor of 18.1) and exceptionally high C2H2/C2H4 selectivity (a factor of 44.5) researchgate.net. Theoretical calculations for ZJU-280 indicate that its rhombic pores and functional sites create a multipoint binding environment that not only preferentially interacts with C2H2 but also facilitates its dense packing within the framework researchgate.net.

The family of zinc-based HUMs also shows impressive selectivities, as calculated by the Ideal Adsorbed Solution Theory (IAST). These materials retain high IAST selectivities for industrially relevant mixtures, specifically >10 for 1:99 C2H2/C2H4 and >5 for 1:1 C2H2/CO2 rsc.org. The strength of the interaction between the gas molecules and the adsorbent frameworks is quantified by the isosteric heat of adsorption (Qst). For these HUMs, the Qst values at low loading for C2H2 were found to be relatively high, ranging from 36.5 kJ mol⁻¹ to 44.8 kJ mol⁻¹ rsc.org. In contrast, Qst values for C2H4 and C2H6 were lower, indicating weaker interactions and providing the basis for the selective separation of C2H2 from these light hydrocarbons rsc.org.

| Framework | CO₂ | C₂H₂ | C₂H₄ | C₂H₆ |

|---|---|---|---|---|

| SIFSIX-22-Zn | 24.7 | 36.5 | 31.6 | 31.1 |

| TIFSIX-6-Zn | 30.4 | 44.8 | 33.3 | 32.7 |

| SNFSIX-2-Zn | 43.3 | - | - | - |

| GEFSIX-4-Zn | - | 44.8 | - | - |

| ZRFSIX-3-Zn | 42.6 | - | - | - |

Data sourced from Pillar Modularity in fsc Topology Hybrid Ultramicroporous Materials Based upon Tetra(4-pyridyl)benzene rsc.org. Note: Dashes indicate data not provided in the source.

Engineering Frameworks for Tunable Electronic Properties (e.g., Semiconductor Behavior)

The design of MOFs with tunable electronic properties, such as semiconductor behavior, is a growing area of materials science. This is often achieved by selecting specific metal nodes and organic linkers that facilitate charge transport through the framework. Strategies include using redox-active ligands or creating extended π-conjugated systems.

However, based on a review of the available scientific literature, research specifically focused on the tunable electronic properties and semiconductor behavior of frameworks constructed from this compound is not prominent. While studies have explored the electrical conductivity of MOFs using related ligands like 1,2,4,5-tetrakis-(4-carboxyphenyl)benzene, which features carboxylate linkers instead of pyridyl groups, direct data on the electronic properties of TPB-based frameworks remains limited. Therefore, specific examples and detailed findings regarding the engineering of TPB-based MOFs for semiconductor applications cannot be detailed at this time.

Sorption and Capture of Specific Anions within Porous Architectures

The utility of TPB extends to the creation of cationic frameworks capable of acting as anion exchangers for environmental remediation. By designing MOFs with a net positive charge, mobile counter-anions can be incorporated into the pores, which can then be exchanged with targeted anions in solution.

The cationic MOF {[AgTPB]∙SbF6}n is a prime example of this application. Constructed from Ag(I) ions and the TPB ligand, the resulting framework possesses pores containing free hexafluoroantimonate (SbF6⁻) counter-anions frontiersin.org. This material can function as a rapid anion exchange platform for the capture of dichromate (Cr2O7²⁻) anions from aqueous systems at room temperature frontiersin.orgresearchgate.net. The efficient exchange process highlights the potential of TPB-based porous architectures for the selective removal of specific anionic pollutants from water frontiersin.org.

Catalytic Applications of 1,2,4,5 Tetra Pyridin 4 Yl Benzene Derived Materials

Integration into Heterogeneous Catalytic Systems

The incorporation of 1,2,4,5-tetra(pyridin-4-yl)benzene into solid-state materials is a key strategy for developing robust heterogeneous catalysts. The primary approach involves the synthesis of Metal-Organic Frameworks (MOFs), where the pyridyl nitrogen atoms of the ligand coordinate with metal ions or clusters to form extended, crystalline networks. nih.gov These MOFs, by their very nature, are heterogeneous catalysts, offering the advantage of easy separation from reaction mixtures and potential for recyclability.

While the broader field of MOF catalysis is extensive, specific examples detailing the catalytic performance of materials derived purely from this compound are still emerging. Much of the foundational work has centered on the synthesis and structural characterization of these materials. For instance, the solvothermal reaction of this compound with various metal salts has been shown to yield crystalline frameworks. chemicalbook.com These studies lay the groundwork for future catalytic applications by establishing stable, porous host lattices.

Another avenue for creating heterogeneous catalysts involves the formation of Boron-Nitrogen Organic Frameworks (BNOFs). The reaction of 1,2,4,5-tetrakis(4-pyridyl)benzene (TEPB) with boron-containing linkers results in robust, microporous materials. While their primary reported applications have been in areas like gas adsorption, the inherent Lewis acidic (boron) and basic (nitrogen) sites within these frameworks suggest a potential for catalytic activity that is yet to be fully explored.

Influence of Metal-Ligand Coordination Environments on Catalytic Activity

The catalytic functionality of materials derived from this compound is intrinsically linked to the coordination environment of the metal centers. The geometry and electronic properties of the metal-ligand bond dictate the availability of active sites and their reactivity. The four pyridyl groups of the ligand can coordinate to metal centers in various modes, leading to diverse structural topologies and, consequently, different catalytic behaviors.

In the context of MOFs, the choice of the metal ion is paramount. Different metals will not only influence the resulting framework architecture but also introduce specific catalytic properties. For example, the incorporation of redox-active metals could facilitate oxidation-reduction reactions, while Lewis acidic metal centers could catalyze a range of organic transformations. Research into related pyridyl-based MOFs has shown that the coordination environment can be fine-tuned to enhance catalytic performance. rsc.org However, detailed studies correlating the specific coordination of this compound with catalytic outcomes in its derived materials remain a niche area of investigation.

The potential for creating open metal sites within the framework is a critical aspect. These sites, where the metal is not fully coordinated by the ligand or solvent molecules, can act as the primary catalytic centers. The rigid nature of the this compound ligand can help in the formation of such coordinatively unsaturated metal sites, which are highly desirable for heterogeneous catalysis.

Design of Porous Catalytic Frameworks for Specific Reactions

The design of porous frameworks from this compound for specific catalytic reactions is a forward-looking goal in materials chemistry. The inherent porosity of MOFs and other frameworks derived from this ligand is a key attribute, as it allows for the diffusion of reactants to the active sites within the material's interior.

The pore size and connectivity of these frameworks can be tailored by adjusting the synthesis conditions, such as the choice of metal precursor and solvent. This "pore engineering" is crucial for size-selective catalysis, where only molecules of a certain size can access the catalytic sites. While the carboxylate analogue, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, has been more extensively studied for creating porous MOFs with applications in areas like gas storage and sensing, the principles of framework design are transferable. nih.govnih.govrsc.org

The functionalization of the this compound ligand itself, or the introduction of other functional co-ligands into the framework, represents another strategy for designing task-specific catalysts. For instance, the incorporation of acidic or basic moieties could create bifunctional catalysts capable of promoting multi-step reaction cascades. Although specific examples of catalytically active porous frameworks based solely on this compound are not yet widely reported in the literature, the foundational principles of MOF and porous polymer design provide a clear roadmap for future research in this area.

Computational and Theoretical Investigations of 1,2,4,5 Tetra Pyridin 4 Yl Benzene Systems

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in providing a deep understanding of the electronic structure and bonding characteristics of 1,2,4,5-tetra(pyridin-4-yl)benzene and its isomers.

Elucidation of Bonding Properties within Complexes and Frameworks

DFT calculations have been effectively employed to investigate the intricate bonding interactions when this compound and its 3-pyridyl isomer act as building blocks in larger molecular assemblies. A significant area of study has been the competition between different non-covalent interactions in the formation of co-crystals.

For instance, quantum chemical calculations have been used to explain the structural competition observed in co-crystals formed between 1,2,4,5-tetra(pyridin-3-yl)benzene (B3240248) or this compound and various diiodotetrafluorobenzene derivatives. nih.govchemicalbook.com These studies have revealed that a delicate balance exists between C-I···N halogen bonds and π-π stacking interactions. The calculations can successfully predict which interaction will dominate in a given system. For example, with 1,3-diiodotetrafluorobenzene, the strong C-I···N halogen bond can successfully compete with the π-π stacking between the diiodotetrafluorobenzene molecules. nih.gov Conversely, in systems with 1,3,5-trifluoro-2,4,6-triiodobenzene, the π-π interactions can prevail over the halogen bonding. nih.gov

These theoretical investigations provide quantitative insights into the strength and nature of these non-covalent bonds, which are fundamental to controlling the assembly of these molecules into desired architectures.

Prediction of Structure-Property Relationships

Computational studies have proven valuable in predicting how the inherent structure of this compound dictates the properties and topologies of the resulting supramolecular frameworks. The tetratopic nature of this ligand makes it an excellent candidate for constructing coordination polymers with specific network topologies. rsc.org

Researchers have demonstrated that the choice of ancillary ligands, such as different carboxylates, in conjunction with this compound and a metal ion like Ag(I), can systematically tune the resulting framework from a 1D chain to a 2D sheet and ultimately to a 3D network. rsc.org While the experimental results demonstrate this tunability, computational modeling can be used to rationalize the stability of these different dimensionalities and predict which combinations of building blocks are likely to yield a desired topology. By calculating the relative energies of different potential structures, it is possible to forecast the most probable outcome of a self-assembly process.

Furthermore, DFT calculations are used to investigate the electronic properties of these frameworks, such as their photoluminescence. rsc.orgacs.org The calculated electronic transitions can be correlated with experimental absorption and emission spectra, providing a deeper understanding of the structure-property relationships that govern the material's optical behavior. nih.gov

Simulation of Molecular Interactions and Assembly Mechanisms

Molecular simulations provide a dynamic perspective on how this compound molecules interact and assemble into larger, ordered structures. These methods can elucidate the contributions of various intermolecular forces that guide the self-assembly process.

Analysis of Halogen Bonding and Hydrogen Bonding Contributions

The nitrogen atoms of the pyridyl rings in this compound are effective Lewis basic sites, making the molecule a potent tetratopic acceptor for halogen bonds. nih.govchemicalbook.com Co-crystallization experiments with halogen bond donors like 1,2-diiodo-tetrafluoro-benzene and 1,4-diiodo-tetrafluoro-benzene have shown the formation of 1D halogen-bonded supramolecular assemblies. nih.govchemicalbook.com Computational simulations can model these interactions, providing data on bond strengths, geometries, and the cooperativity of these interactions in the extended network.

While halogen bonding has been a primary focus, hydrogen bonding also plays a critical role in the assembly of frameworks involving related pyridine-based molecules. In systems containing, for example, benzene-1,2,4,5-tetracarboxylic acid and bipyridyl units, intricate networks of O-H···N and N-H···O hydrogen bonds are formed. researchgate.net Although direct computational studies on hydrogen bonding in this compound systems are less reported, the principles are transferable. Molecular dynamics simulations can be employed to study the dynamics and stability of such hydrogen-bonded networks, including the role of solvent molecules in mediating or participating in these interactions. nih.govresearchgate.net

The table below summarizes typical intermolecular interaction energies calculated for related systems, illustrating the relative strengths of these non-covalent bonds.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kcal/mol) |

| Halogen Bond | C-I | N (in Pyridine) | -5 to -10 |

| Hydrogen Bond | O-H | N (in Pyridine) | -4 to -8 |

| π-π Stacking | Benzene (B151609) - Benzene | - | -2 to -4 |

Note: These are representative values from computational studies on similar molecular systems and may vary depending on the specific molecules and the level of theory used.

Computational Design and Screening of Novel Materials

The insights gained from quantum mechanical and molecular simulation studies are now being leveraged for the in silico design and screening of new materials based on building blocks like this compound.

High-throughput computational screening is an emerging strategy for discovering new materials with desired properties. nih.gov This approach involves creating a large virtual library of potential building blocks and then using computational methods to predict their performance for a specific application, such as gas storage. For example, researchers have computationally screened vast databases of porous polymer networks (PPNs) for their methane (B114726) storage capabilities. nih.gov This involves:

Generating a virtual library: Creating a large set of potential PPN structures by combining various building blocks in silico.

Structure optimization: Using computational methods to determine the most stable 3D structure for each candidate material.

Property prediction: Employing simulations, such as Grand Canonical Monte Carlo (GCMC), to predict properties like gas uptake and selectivity.

This computational pre-screening can identify the most promising candidate materials for synthesis, significantly accelerating the discovery of new high-performance materials and identifying key structure-property relationships. nih.gov While specific high-throughput screening studies centered solely on this compound are not yet widely reported, the methodologies are well-established and could be readily applied to design novel metal-organic frameworks (MOFs) or PPNs using this versatile building block for applications in catalysis, sensing, or gas separation.

Future Directions and Research Challenges for 1,2,4,5 Tetra Pyridin 4 Yl Benzene

Expanding Synthetic Scope and Scalability for Industrial Relevance

While 1,2,4,5-tetra(pyridin-4-yl)benzene and its isomers have been synthesized for laboratory-scale research, its broader application, particularly in industrial contexts, is hampered by synthetic limitations. Current methods, often relying on palladium-catalyzed cross-coupling reactions like Suzuki or Negishi couplings, present significant hurdles for large-scale production. chemicalbook.comchemrxiv.org The future in this area depends on developing more efficient, cost-effective, and sustainable synthetic protocols.

| Scalability | Transition from batch processing to continuous flow chemistry for improved control, safety, and throughput. |

Rational Design of Multi-Functional Materials with Tailored Properties

The true value of this compound lies in its role as a programmable building block for functional materials. Its four nitrogen-containing pyridyl groups offer predictable coordination sites for metal ions, making it an excellent linker for constructing porous crystalline materials like MOFs. researchgate.netresearchgate.net The "X" configuration of the molecule provides a scaffold for creating three-dimensional networks with specific topologies and pore environments. chemicalbook.com

The rational design of materials with tailored properties is a major future direction. By carefully selecting metal nodes and modifying the linker itself, researchers can create materials with enhanced functionality for specific applications. For example, MOFs built with this linker have already demonstrated selective CO2 adsorption and the ability to trap pollutants like dichromate ions from water. researchgate.net Future work could focus on introducing additional functional groups onto the benzene (B151609) or pyridyl rings to create materials with multiple, synergistic properties, such as combining porosity for gas storage with catalytic sites for chemical transformations. The ability to fine-tune the electronic properties and pore dimensions through rational design will be critical for developing next-generation materials for catalysis, sensing, and separations. researchgate.net

Table 2: Linking Molecular Structure to Material Function

| Structural Feature of Linker | Resulting Material Property | Potential Application |

|---|---|---|

| Tetratopic Pyridyl Groups | High connectivity, formation of 3D frameworks. researchgate.net | Gas storage and separation. researchgate.net |

| Lewis Basic Nitrogen Sites | Metal coordination sites, affinity for acidic molecules. chemicalbook.com | Catalysis, sensing of acidic vapors. |

| Rigid Benzene Core | Thermal and chemical stability of the resulting framework. | Materials for use in harsh chemical environments. |

| π-Conjugated System | Luminescence, electronic conductivity. rsc.org | Optoelectronic devices, chemical sensors. nih.gov |

| Tunable Pore Geometry | Size- and shape-selective adsorption and separation. researchgate.net | Purification of chemicals, drug delivery. |

Development of Multi-Stimuli Responsive Systems

A frontier in materials science is the creation of "smart" materials that can change their properties in response to external triggers. mdpi.com Multi-stimuli responsive systems, which react to two or more different signals, offer a pathway to highly specific and controlled functions, such as targeted drug delivery or adaptive electronics. mdpi.comrsc.org

This compound is a promising candidate for inclusion in such systems. The pyridyl nitrogen atoms are inherently pH-responsive; they can be protonated or deprotonated, altering the charge and interaction potential of the entire material. mdpi.com This could be used to trigger the release of a guest molecule from a MOF under specific pH conditions.

The challenge lies in integrating multiple responsive elements into a single system. Future research could explore combining the pH-responsiveness of the pyridyl groups with other stimuli-responsive components. For example, incorporating a thermo-responsive polymer alongside the linker could create a dual pH- and temperature-gated material. mdpi.com Another avenue is to design systems that respond to light, where photo-isomerization of an appended group could alter the pore structure, or systems that respond to specific chemical analytes, leading to a detectable signal change. rsc.org

Table 3: Potential Stimuli-Responsive Systems

| Stimulus | Responsive Component/Mechanism | Potential Application |

|---|---|---|

| pH | Protonation/deprotonation of pyridyl nitrogen atoms. mdpi.com | pH-triggered drug release, environmental sensors. |

| Temperature | Integration with thermo-responsive polymers or linkers. mdpi.com | Controlled catalysis, smart membranes. |

| Light | Incorporation of photo-switchable moieties (e.g., azobenzenes). | Light-controlled guest capture/release, optical data storage. |

| Redox | Coupling with redox-active metal centers or organic units. mdpi.com | Redox-switchable catalysis, electrochemical sensors. |

| Chemicals | Specific binding sites for analytes that induce a structural change. rsc.org | Selective chemical detection, smart packaging. |

Deepening Mechanistic Understanding of Performance and Interactions

To rationally design and optimize materials based on this compound, a fundamental understanding of the intermolecular and intramolecular interactions that govern their structure and function is essential. The performance of a MOF in gas separation, for example, is not only dependent on its pore size but also on the subtle non-covalent interactions between the framework and the gas molecules. researchgate.net

Future research must employ a combination of advanced experimental techniques and computational modeling to probe these interactions. X-ray crystallography can reveal the static picture of how molecules pack in a crystal chemrxiv.org, but understanding the dynamic behavior requires more. Techniques like solid-state NMR, in-situ diffraction, and various spectroscopic methods can provide insights into host-guest interactions and framework dynamics under operational conditions.

Furthermore, quantum chemical calculations can elucidate the nature and strength of non-covalent interactions, such as π-π stacking and hydrogen or halogen bonding, which play a critical role in the self-assembly of supramolecular structures. chemicalbook.comchemrxiv.org A deeper mechanistic understanding will allow researchers to predict how structural modifications will impact material properties, accelerating the discovery of new materials with superior performance.

Optimization for Real-World Application Scenarios

The ultimate goal of developing new materials is their deployment in real-world applications. For materials derived from this compound, this means bridging the gap between laboratory curiosities and robust, commercially viable products. A key challenge for MOFs, for instance, is their stability, particularly in the presence of water vapor, which is crucial for many industrial applications. researchgate.net

Optimization efforts must target several key performance indicators. For separation applications, this includes improving the selectivity and adsorption capacity while ensuring the material can be regenerated with minimal energy input. researchgate.netmdpi.com For catalytic applications, enhancing turnover frequency, preventing deactivation, and ensuring easy separation of the catalyst from the products are paramount.

Future research should focus on post-synthetic modification of materials to enhance their stability, developing composite materials that combine the unique properties of the linker-based framework with the processability of polymers, and conducting long-term performance testing under realistic process conditions. Life cycle analysis will also be crucial to ensure that these new materials offer a genuinely sustainable alternative to existing technologies.

Table 4: Optimization Strategies for Key Application Areas

| Application Area | Key Performance Metric | Optimization Strategy |

|---|---|---|

| Gas Separation/Storage | Selectivity, capacity, regenerability. researchgate.net | Fine-tuning pore size and surface chemistry; enhancing framework stability to moisture and pressure swings. researchgate.net |

| Pollutant Removal | Adsorption capacity, uptake rate. mdpi.com | Introducing specific binding sites for target pollutants; improving material stability in aqueous media. |

| Heterogeneous Catalysis | Activity, selectivity, stability, recyclability. | Immobilizing active catalytic sites within the framework; improving mass transport of reactants and products. |

| Chemical Sensing | Sensitivity, selectivity, response time. | Enhancing luminescence or electronic response to analyte binding; creating hierarchical pore structures for faster diffusion. |

常见问题

Basic Research Questions

What synthetic methodologies are commonly employed to prepare 1,2,4,5-Tetra(pyridin-4-yl)benzene, and what are the critical reaction parameters?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link pyridyl groups to the benzene core. Key parameters include:

- Catalyst selection : Pd/C or Pd(PPh₃)₄ for aryl-aryl bond formation .

- Solvent systems : Ethanol or DMSO under reflux conditions to enhance reaction efficiency .

- Temperature control : Reflux at 80–120°C to ensure complete conversion without decomposition.

- Purification : Column chromatography or recrystallization to isolate the product .

Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst loading | 5–10 mol% Pd | |

| Reaction time | 12–24 hours | |

| Solvent | Ethanol/DMSO | |

| Yield | 60–85% (after purification) |

Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- X-ray crystallography : Resolves molecular geometry and confirms the tetrahedral arrangement of pyridyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight and purity .

- FT-IR : Identifies functional groups (e.g., C=N stretching in pyridyl rings) .

What are the primary research applications of this compound in foundational studies?

Answer:

- Coordination chemistry : Serves as a ligand for constructing metal-organic frameworks (MOFs) due to its four pyridyl donor sites .

- Supramolecular assemblies : Facilitates host-guest interactions in non-covalent synthesis .

- Biological studies : Preliminary screening for enzyme inhibition (e.g., kinases) via π-π stacking interactions .

Advanced Research Questions

How does steric hindrance from pyridyl substituents influence the compound’s reactivity in catalytic systems?

Answer:

The spatial arrangement of pyridyl groups can:

- Limit metal coordination : Preferentially form 2D networks over 3D frameworks due to restricted bond angles .

- Modulate catalytic activity : In Pd-based systems, steric effects reduce turnover frequency but enhance selectivity in cross-coupling reactions .

Methodological approach : - Compare crystallographic data (XRD) of coordination complexes .

- Conduct kinetic studies under varied steric conditions .

How can researchers resolve contradictions in reported synthesis yields (e.g., 60% vs. 85%) for this compound?

Answer:

Discrepancies often arise from:

- Purification protocols : Gradient elution in chromatography vs. recrystallization .

- Catalyst deactivation : Trace oxygen or moisture degrading Pd catalysts .

Strategies : - Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) .

- Use high-purity starting materials and quantify byproducts via LC-MS .

What computational approaches are used to predict the compound’s electronic properties for optoelectronic applications?

Answer:

- DFT calculations : Model HOMO-LUMO gaps to assess charge-transfer efficiency .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) .

- Crystal structure prediction (CSP) : Anticipate packing modes in solid-state materials .

Tools : Gaussian, VASP, or Materials Studio suites .

How does the compound’s solubility profile impact its utility in heterogeneous catalysis?

Answer:

- Low solubility in polar solvents : Limits homogeneous catalysis but favors heterogeneous systems (e.g., immobilized catalysts) .

- Surface modification : Functionalize with hydrophilic groups (e.g., sulfonate) to enhance aqueous compatibility .

Experimental validation : - Measure solubility parameters (Hansen solubility spheres) .

- Test catalytic performance in biphasic solvent systems .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。